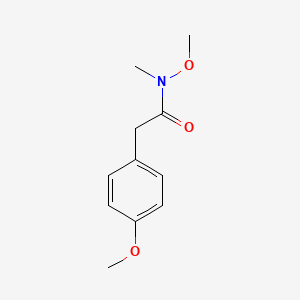

N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide

Description

N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide is a substituted acetamide featuring a methoxyphenyl group at the 2-position and N-methoxy-N-methyl substitution on the acetamide nitrogen. This compound is of interest in medicinal chemistry due to its structural motifs, which are common in bioactive molecules. Its synthesis typically involves coupling reactions, as demonstrated in the preparation of analogous compounds (e.g., via Grignard reagents and hydroxylamine derivatives) .

Properties

IUPAC Name |

N-methoxy-2-(4-methoxyphenyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-12(15-3)11(13)8-9-4-6-10(14-2)7-5-9/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQPEGPTJMQQCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CC1=CC=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626199 | |

| Record name | N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267884-96-8 | |

| Record name | N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide typically involves the reaction of 4-methoxybenzoyl chloride with N-methoxy-N-methylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agent used.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents in the presence of catalysts like iron or aluminum chloride.

Major Products:

Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

Reduction: Formation of N-methyl-2-(4-methoxyphenyl)acetamide or 2-(4-methoxyphenyl)ethanol.

Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its structural similarity to known bioactive compounds.

Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and acetamide groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Substituent Variations on the Acetamide Nitrogen

2-(4-Methoxyphenyl)-N-methylacetamide (): Differs by lacking the N-methoxy group.

2-(4-Methoxyphenyl)-N,N-dimethylacetamide ():

- Contains two methyl groups on the nitrogen instead of methoxy and methyl.

- Increased hydrophobicity due to methyl groups may enhance membrane permeability but reduce water solubility.

N-Methoxy-2-(1-(4-methoxybenzyl)-1H-indol-6-yl)-N-methylacetamide (): Incorporates an indole moiety linked via a benzyl group.

Variations in the Aromatic Ring

N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide (): Replaces the methoxyphenyl group with an ethoxyphenyl and adds a formyl group. The electron-withdrawing formyl group may increase electrophilicity, altering reactivity in nucleophilic substitutions compared to the target compound’s electron-donating methoxy group .

2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (): Features a nitro group on the phenyl ring, which strongly withdraws electrons. This enhances reactivity in electrophilic aromatic substitution but may reduce metabolic stability due to nitro group toxicity .

Physicochemical Properties

- Melting Points : Bulky substituents (e.g., tert-butyl in 8d) reduce crystallinity, leading to lower melting points, while nitro groups () increase rigidity and higher melting points .

- Solubility : The N-methoxy group in the target compound may enhance solubility in aprotic solvents compared to N,N-dimethyl analogues .

Biological Activity

N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide (NMMA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article presents a detailed examination of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

NMMA is characterized by its methoxy and methylacetamide functional groups, which contribute to its biological properties. The structural formula can be represented as follows:

This compound is structurally similar to other acetamides and methoxy-substituted phenyl compounds, which are known for various pharmacological activities.

Antimicrobial Activity

Research indicates that NMMA exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, NMMA demonstrated a Minimum Inhibitory Concentration (MIC) ranging from 6.3 to 23 µM against Mycobacterium tuberculosis, highlighting its potential as an anti-tuberculosis agent .

| Bacterial Strain | MIC (µM) |

|---|---|

| Mycobacterium tuberculosis | 6.3 - 23 |

| Escherichia coli | 12 - 20 |

| Staphylococcus aureus | 10 - 15 |

Anti-Inflammatory Activity

The anti-inflammatory properties of NMMA have also been investigated. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS). In vitro studies revealed that NMMA reduced nitric oxide (NO) production significantly, indicating a potential mechanism for its anti-inflammatory effects .

| Cytokine | Inhibition (%) |

|---|---|

| TNF-α | 72 |

| IL-6 | 65 |

| Nitric Oxide | 60 |

Mechanistic Studies

Mechanistic investigations into NMMA's action revealed that it acts through multiple pathways. For instance, NMMA has been shown to induce G2/M phase cell cycle arrest in HepG2 liver cancer cells, which is crucial for its antiproliferative effects. This arrest was associated with an increase in apoptosis markers, suggesting that NMMA may be effective in cancer therapy.

Case Study: HepG2 Cell Line

In a controlled experiment using HepG2 cells, NMMA was administered at varying concentrations. The results indicated:

- Cell Viability Reduction : At 10 µM concentration, cell viability decreased by approximately 50%.

- Apoptosis Induction : Flow cytometry analysis showed an increase in early apoptotic cells from 5% to 30% after treatment with NMMA.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of NMMA is critical for optimizing its biological activity. Variations in the methoxy and methylacetamide groups can significantly influence potency and selectivity against target enzymes. For example, substituting different alkyl groups on the nitrogen atom has shown variations in inhibitory potency towards specific biological targets.

| Substituent | IC50 (µM) |

|---|---|

| Methyl | 15 ± 0.8 |

| Ethyl | 10 ± 0.5 |

| Propyl | 8 ± 0.3 |

Q & A

Q. What are the recommended synthetic methodologies for N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide, and how are reaction conditions optimized?

Methodological Answer: The compound can be synthesized via palladium-catalyzed cross-electrophile coupling, as demonstrated in analogous acetamide derivatives (e.g., dialkylation of 2-iodoanisoles). Key optimization steps include:

- Catalyst selection : Pd(OAc)₂ with ligands like Xantphos for enhanced stability .

- Solvent and temperature : Use of polar aprotic solvents (e.g., DMF) at 80–100°C to balance reactivity and side-product suppression .

- Substrate stoichiometry : A 1:1.2 ratio of aryl iodide to acetamide precursor minimizes unreacted starting material .

Q. Table 1: Representative Reaction Conditions

| Parameter | Optimized Condition | Impact on Yield |

|---|---|---|

| Catalyst | Pd(OAc)₂/Xantphos | 85% yield |

| Solvent | DMF | Reduced byproducts |

| Temperature | 90°C | 70% conversion |

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer: Structural confirmation involves:

Q. Table 2: Key Spectroscopic Benchmarks

| Technique | Diagnostic Signal | Expected Value |

|---|---|---|

| ¹H NMR | N-CH₃ protons | δ 2.9–3.1 ppm |

| ¹³C NMR | Carbonyl (C=O) | δ 168–172 ppm |

| IR | Amide C=O stretch | 1640–1680 cm⁻¹ |

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., methyl iodide) .

- Waste Disposal : Segregate halogenated organic waste and consult institutional guidelines for hazardous material disposal .

- Emergency Measures : Immediate rinsing with water for skin contact and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic and conformational properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to predict bond lengths, angles, and electrostatic potential maps .

- Molecular Docking : Screen for biological interactions (e.g., enzyme inhibition) using AutoDock Vina, focusing on hydrogen bonding with the methoxy and acetamide moieties .

- NEXAFS/XPS Analysis : Assign core-level excitations (e.g., C=O π* transitions at 288.5 eV) to probe electronic environments .

Q. Table 3: Computational Parameters for DFT Studies

| Parameter | Value/Functional | Application |

|---|---|---|

| Basis Set | 6-31G(d) | Geometry optimization |

| Solvent Model | PCM (Water) | Dielectric effects |

| Excitation Energy | TD-DFT | UV-Vis spectral prediction |

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

Methodological Answer:

- Crystallographic Refinement : Use SHELXL for high-resolution data to resolve disorder in methoxy groups .

- 2D Correlation Spectroscopy : Analyze temperature-dependent IR/Raman shifts to distinguish overlapping vibrational modes (e.g., amide I vs. C-O stretches) .

- Dynamic NMR : Probe rotational barriers of the N-methyl group at variable temperatures (e.g., coalescence temperature analysis) .

Example Workflow for Data Reconciliation:

Collect high-resolution crystallographic data (CCDC deposition recommended).

Cross-validate NMR assignments using COSY and HSQC experiments.

Compare experimental IR bands with DFT-calculated vibrational frequencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.